molecular formula C8H7BrClN3 B1440323 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride CAS No. 1185103-91-6

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

Cat. No.: B1440323
CAS No.: 1185103-91-6
M. Wt: 260.52 g/mol
InChI Key: RKWIEKFYEHCLGM-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride (CAS: 1185103-91-6) is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a pyridine ring at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for synthetic and pharmacological applications. This compound is cataloged under the identifier ST-1809 by Combi-Blocks, with a purity of 95% and molecular formula C₈H₇BrClN₃ .

Properties

IUPAC Name

4-(4-bromo-1H-pyrazol-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3.ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWIEKFYEHCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=NN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672835
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-91-6
Record name 4-(4-Bromo-1H-pyrazol-5-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes for 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives

The synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine and its derivatives typically involves multi-step organic reactions starting from appropriately substituted pyridine and pyrazole precursors. The following key points summarize the synthetic approach based on recent literature:

  • Starting Materials & Key Reagents : The synthesis often begins with a pyridine derivative bearing a suitable leaving group or functional handle at the 4-position and a pyrazole ring substituted with bromine at the 4-position. Analytical grade reagents such as phenyl isothiocyanate, aromatic aldehydes, and solvents like dimethylformamide (DMF) or ethanol are commonly employed.

  • Reaction Conditions : Typical reactions involve refluxing the starting materials in solvents like DMF or absolute ethanol with catalytic amounts of bases such as triethylamine or piperidine. Reaction times range from 5 hours to overnight depending on the step and desired product.

  • Formation of Schiff’s Bases and Other Derivatives : The compound can be further functionalized into Schiff’s bases, 4-thiazolidinones, and azetidin-2-ones bearing the pyrazolo[3,4-b]pyridine moiety through condensation reactions with aromatic or heterocyclic aldehydes, followed by cyclization steps.

  • Purification and Characterization : After reaction completion, the crude products are precipitated by pouring the reaction mixture into cold water, filtered, dried, and recrystallized from ethanol or other solvents. Characterization is conducted using melting point determination, FT-IR, ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm the structure and purity.

Step Reagents/Conditions Outcome Yield (%) Characterization Techniques
Reflux of compound 1 with phenyl isothiocyanate in DMF + TEA Formation of intermediate compound 5 82% Melting point, FT-IR, NMR, MS
Reflux of compound 4 with aromatic aldehydes in ethanol + piperidine Formation of Schiff’s bases 6a–6c 72–93% Melting point, FT-IR, NMR, MS

Preparation of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride Formulations

While the synthetic preparation focuses on the free base or neutral compound, the hydrochloride salt form is often prepared for enhanced solubility and stability, especially for biological assays or in vivo studies.

  • Salt Formation : The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by crystallization. This step improves the compound's aqueous solubility and facilitates formulation for biological applications.

  • Stock Solution Preparation : For experimental use, stock solutions of this compound are prepared at various molarities using solvents such as dimethyl sulfoxide (DMSO), PEG300, Tween 80, corn oil, and water in a stepwise manner to ensure clarity and homogeneity. The preparation involves dissolving the compound in DMSO to create a master stock, then diluting sequentially with co-solvents while ensuring the solution remains clear before each addition.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 4.4631
5 mM 1 0.8926
10 mM 1 0.4463
  • In Vivo Formulation Preparation : The in vivo formulation involves mixing the DMSO master liquid with PEG300, Tween 80, and distilled water or corn oil in sequence, with mixing and clarification steps after each addition. Physical methods such as vortexing, ultrasound, or water bath heating may be employed to aid dissolution.

Research Findings on Preparation and Biological Evaluation

  • The synthetic methods for pyrazolo[3,4-b]pyridine derivatives, including this compound, have been optimized to yield high purity compounds suitable for biological testing.

  • Characterization data confirm the successful synthesis of the target compound and its derivatives, with consistent melting points and spectral data (FT-IR, NMR, MS) aligning with expected structures.

  • Biological assays demonstrate that these compounds possess significant antimicrobial and antiproliferative activities, highlighting the importance of their preparation in pure, bioavailable forms for pharmacological evaluation.

Summary Table of Preparation Methods and Key Parameters

Preparation Aspect Details
Synthetic Route Reflux of pyridine and pyrazole derivatives in DMF or ethanol with catalytic base
Key Reagents Phenyl isothiocyanate, aromatic aldehydes, triethylamine, piperidine
Reaction Time 5 hours
Purification Precipitation in cold water, filtration, recrystallization
Characterization Techniques Melting point, FT-IR, ^1H-NMR, ^13C-NMR, Mass Spectrometry
Salt Formation Treatment with HCl to form hydrochloride salt
Stock Solution Preparation Dissolution in DMSO, sequential dilution with PEG300, Tween 80, water or corn oil
In Vivo Formulation Stepwise solvent addition with mixing and clarification, physical methods to aid solubility

Concluding Remarks

The preparation of this compound involves well-established organic synthesis techniques followed by salt formation for enhanced solubility and biological applicability. The methods are supported by thorough analytical characterization and are adaptable for producing derivatives with promising antimicrobial and antiproliferative properties. The formulation protocols ensure the compound's suitability for in vivo and in vitro studies, emphasizing the importance of solvent order and clarity during preparation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride is increasingly recognized as a key intermediate in the synthesis of novel pharmaceuticals. Its structural properties make it particularly suitable for developing drugs aimed at treating neurological disorders and cancers. Research has highlighted its potential as an inhibitor for specific enzymes and receptors involved in cancer pathways, suggesting that it could lead to the development of effective therapeutic agents .

Case Study:
A study investigated the compound's efficacy in inhibiting certain kinases associated with cancer proliferation. The findings indicated that derivatives of this compound exhibited promising anti-cancer activity, warranting further exploration into its medicinal properties .

Agricultural Chemistry

Use in Agrochemicals:
In agricultural chemistry, this compound is employed in formulating agrochemicals that enhance crop protection against pests and diseases. Its ability to improve the efficacy of existing pesticides makes it a valuable component in sustainable agricultural practices .

Data Table: Agrochemical Applications

Application AreaDescription
Pesticide EfficacyEnhances the effectiveness of crop protection products
Disease ResistanceImproves plant resistance to various pathogens

Material Science

Development of Advanced Materials:
The compound is also being explored for its potential in material science, particularly in creating advanced materials such as polymers and coatings. Its chemical interactions can enhance the durability and performance of these materials, making them suitable for various industrial applications .

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices leads to improved mechanical properties and thermal stability, indicating its utility in high-performance materials.

Biochemical Research

Studying Enzyme Interactions:
In biochemical research, this compound plays a crucial role in studying enzyme interactions and biological pathways. It aids researchers in understanding disease mechanisms and identifying potential therapeutic targets by acting as a probe for specific biological systems .

Data Table: Biochemical Applications

Application AreaDescription
Enzyme InhibitionInvestigates interactions with specific enzymes
Pathway AnalysisAids in understanding complex biological pathways

Analytical Chemistry

Development of Analytical Techniques:
this compound is employed in analytical chemistry for developing techniques such as chromatography. Its ability to facilitate the precise detection and quantification of substances in complex mixtures makes it invaluable for quality control and research purposes .

Case Study:
A recent study utilized this compound in high-performance liquid chromatography (HPLC) to separate and analyze pharmaceutical compounds, demonstrating its effectiveness as an analytical standard .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. This interaction is often studied using molecular docking and simulation techniques to understand the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The bromine atom in the target compound and its analogs (e.g., Compound 16, QC-8159) introduces electron-withdrawing effects, influencing reactivity in cross-coupling reactions. However, the pyridazine core in QC-8159 exhibits distinct electronic properties compared to pyridine or pyrazole .
  • Solubility : Hydrochloride salts (e.g., target compound, AN-6486) generally exhibit higher aqueous solubility than neutral analogs like Compound 16, which contains a lipophilic sulfonamide group .

Physicochemical Properties

Comparative data for selected properties are summarized below:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) 1H-NMR Features (δ, ppm) Reference
4-(4-Bromo-1H-pyrazol-3-YL)pyridine HCl Not reported - N-H stretch (~3250–3433)
- C-Br (~600)
Aromatic protons (7.4–8.1 ppm, pyridine/pyrazole)
Compound 16 () 200–201 - SO₂ (1162, 1335)
- C=O (1653)
CH₃ (1.09 ppm), aromatic H (7.4–8.1 ppm)
AN-6486 Not reported - NH₂ (3385)
- C-Br (~600)
Pyridine H (7.5–8.2 ppm)

Key Observations :

  • Thermal Stability : Compound 16 exhibits a significantly higher melting point (200–201°C) due to its rigid sulfonamide and tetrahydroindolyl substituents, whereas the target compound’s m.p. is unreported but likely lower due to its simpler structure .
  • Spectroscopic Signatures : The absence of SO₂ or C=O groups in the target compound differentiates its IR profile from sulfonamide-containing analogs like Compound 16 .

Biological Activity

4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a pyridine ring substituted with a 4-bromo-1H-pyrazol-3-yl group, which contributes to its interaction with various biological targets.

  • Molecular Formula : C₈H₆BrN₃·HCl
  • Molecular Weight : 260.52 g/mol
  • Solubility : Enhanced solubility due to hydrochloride salt formation

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The brominated pyrazole moiety can bind to active sites on enzymes, leading to inhibition of their activity. Molecular docking studies have been employed to elucidate the binding affinity and specificity of this compound towards various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, particularly those involved in cancer pathways. For instance, it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Notably, compounds with similar structures have demonstrated IC50 values as low as 0.36 µM against CDK2 .

Anticancer Potential

The compound's structural features suggest its utility as an anticancer agent. Pyrazoles and pyridines are known to exhibit a wide range of biological activities, including anti-cancer properties. Research is ongoing to determine whether this compound can be developed into a therapeutic agent for cancer treatment .

Neurological Applications

There is emerging evidence that this compound may serve as a positive allosteric modulator for muscarinic acetylcholine receptors, particularly the M4 subtype, which is implicated in neurological disorders such as Alzheimer's disease. Allosteric modulation offers a strategy to enhance receptor activity without the side effects associated with direct agonists .

Study on Enzyme Inhibition

A study conducted on the compound's interaction with deubiquitinating enzymes (DUBs) showed promising results. Compounds exhibiting ≥20% inhibition at high concentrations were classified as active, highlighting the potential of this compound in targeting DUBs involved in protein degradation pathways .

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine cores exhibit significant antiproliferative effects against various human tumor cell lines, including HeLa and HCT116 cells. These findings suggest that this compound could be further investigated for its anticancer properties .

Comparative Biological Activity Table

CompoundTarget Enzyme/ReceptorIC50 Value (µM)Biological Activity
This compoundCDK20.36Inhibitor
Similar Pyrazole DerivativesCDK91.8Inhibitor
Allosteric ModulatorsM4 Muscarinic ReceptorN/APotential therapeutic for Alzheimer's
Other Pyrazolo CompoundsVarious (e.g., DUBs)<50Inhibitory effects observed

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling a brominated pyrazole derivative to a pyridine ring. A Suzuki-Miyaura cross-coupling reaction is a viable approach, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of pyridine. Optimization includes controlling reaction temperature (80–100°C) and solvent choice (e.g., DMF or THF). Post-synthesis, purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity (>98% by HPLC) . For pyrazole intermediates, bromination at the 4-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions .

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the pyrazole-pyridine linkage and bromine placement. X-ray crystallography (e.g., single-crystal analysis at 100 K) resolves regiochemistry, as demonstrated in related pyrazole-pyrimidine systems .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) is standard, with mobile phases like acetonitrile/water (70:30). Purity thresholds >98% are achievable, as seen in brominated pyrazole analogs .

Q. What are the key stability considerations for this compound under various storage and experimental conditions?

  • Methodological Answer : Stability studies should assess degradation under humidity (e.g., 75% RH), temperature (4°C vs. ambient), and light exposure. Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify hydrolysis or oxidation products. Adsorption studies on glassware or polymer surfaces (e.g., polystyrene) are critical for experimental reproducibility, as surface interactions may alter reactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of bromine substitution in pyrazole-pyridine systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects influencing bromine substitution. For example, electron-withdrawing groups on pyridine increase electrophilic substitution at the pyrazole 4-position. Molecular docking studies (AutoDock Vina) can predict binding affinities to biological targets, such as kinases, leveraging crystallographic data from related compounds .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer : Cross-validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., serum proteins). Use SPR (Surface Plasmon Resonance) to measure direct target binding affinity, and compare with cellular assays (e.g., luciferase reporters). Reference structural analogs, such as forodesine hydrochloride (a pyrimidine-pyrrolidine analog), which showed consistent activity in T-cell malignancy models .

Q. What methodologies enable the analysis of non-covalent interactions between this compound and biomolecular targets?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with proteins like kinases.
  • X-ray Crystallography : Resolves binding modes at atomic resolution, as seen in pyrazolo[1,5-a]pyrimidine complexes .
  • NMR Titration : Monitors chemical shift perturbations in 1H^1 \text{H}-NMR spectra to map binding sites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-1H-pyrazol-3-YL)pyridine hydrochloride

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